molecular formula C45H54N6O3 B10795929 N,N',N''-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide

N,N',N''-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide

Cat. No.: B10795929
M. Wt: 726.9 g/mol
InChI Key: WJUOPSPFQSXVSK-UHFFFAOYSA-N
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Description

N,N',N''-Tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide is a benzene-1,3,5-tricarboxamide (BTA) derivative featuring three 1-benzylpiperidin-4-yl substituents attached via carboxamide linkages. Its synthesis would likely follow established BTA protocols, involving 1,3,5-benzenetricarbonyl chloride and 1-benzylpiperidin-4-amine under inert conditions .

Properties

Molecular Formula

C45H54N6O3

Molecular Weight

726.9 g/mol

IUPAC Name

1-N,3-N,5-N-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide

InChI

InChI=1S/C45H54N6O3/c52-43(46-40-16-22-49(23-17-40)31-34-10-4-1-5-11-34)37-28-38(44(53)47-41-18-24-50(25-19-41)32-35-12-6-2-7-13-35)30-39(29-37)45(54)48-42-20-26-51(27-21-42)33-36-14-8-3-9-15-36/h1-15,28-30,40-42H,16-27,31-33H2,(H,46,52)(H,47,53)(H,48,54)

InChI Key

WJUOPSPFQSXVSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Stepwise Amidation via Acid Chloride Activation

This method involves sequential activation of benzene-1,3,5-tricarboxylic acid to acid chlorides, followed by stepwise reaction with 1-benzylpiperidin-4-amine.

Reaction Protocol

  • Activation of Carboxylic Acid :

    • Treat benzene-1,3,5-tricarboxylic acid with excess thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux to yield the tricarbonyl chloride.

    • Advantage : High reactivity of acid chlorides facilitates amide bond formation.

    • Limitation : Hazardous reagents and potential side reactions (e.g., over-acylation).

  • Amidation with 1-Benzylpiperidin-4-Amine :

    • React the tricarbonyl chloride with 1-benzylpiperidin-4-amine in a controlled manner (e.g., dropwise addition) in the presence of a base (e.g., triethylamine) to neutralize HCl.

    • Conditions : Anhydrous THF or dichloromethane (DCM), 0–25°C, 12–24 hours.

    • Yield : ~60–70% (estimated based on analogous di-carboxamide syntheses).

Challenges and Mitigation

  • Steric Hindrance : Bulky benzylpiperidine groups may hinder full conversion. Solution: Use excess amine (3:1 molar ratio) and prolonged reaction times.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

One-Pot Coupling with Carbodiimide Activators

This approach employs coupling agents to directly convert carboxylic acids to amides without isolating intermediates.

Reaction Protocol

  • Coupling Agent Activation :

    • Dissolve benzene-1,3,5-tricarboxylic acid in DMF.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acids.

    • Advantage : Mild conditions (room temperature) and reduced side reactions.

  • Amidation :

    • Add 1-benzylpiperidin-4-amine (3 equivalents) and stir for 24–48 hours.

    • Conditions : DMF, 25°C, inert atmosphere.

    • Yield : ~50–60% (lower than acid chloride method due to steric effects).

Optimization Strategies

  • Catalyst Addition : Incorporate 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency.

  • Solvent Selection : Polar aprotic solvents (e.g., NMP) improve solubility of the tricarboxylic acid.

Transesterification from Trialkyl Esters

This method leverages ester intermediates for controlled amidation, inspired by di-carboxamide syntheses.

Reaction Protocol

  • Esterification :

    • React benzene-1,3,5-tricarboxylic acid with methanol or ethanol in the presence of H₂SO₄ to form methyl or ethyl esters.

  • Transesterification :

    • Treat the triester with 1-benzylpiperidin-4-amine and a catalyst (e.g., trimethylaluminum) in toluene under reflux.

    • Conditions : 80–100°C, 24 hours.

    • Yield : ~70–80% (high efficiency due to catalyst activity).

Advantages

  • Environmental Friendliness : Avoids corrosive reagents like SOCl₂.

  • Catalyst Reusability : Trimethylaluminum can be recycled via distillation.

Comparative Analysis of Methods

Method Reagents/Catalysts Conditions Yield Advantages Limitations
Acid Chloride SOCl₂, PCl₅, Et₃NReflux, THF/DCM, 12–24 h~60–70%High reactivity, direct amidationHazardous reagents, purification complexity
Carbodiimide Coupling EDC, HOBt, DMAPDMF, 25°C, 24–48 h~50–60%Mild conditions, fewer side reactionsLower yield, steric hindrance
Transesterification H₂SO₄, trimethylaluminumToluene, 80–100°C, 24 h~70–80%Environmentally friendly, reusable catalystRequires esterification step

Critical Challenges and Solutions

  • Steric Congestion : The bulky benzylpiperidine groups hinder full conversion. Solution : Use excess amine (3:1 ratio) and prolonged reaction times.

  • Purity Control : Isolate intermediates via column chromatography to prevent cross-reactivity.

  • Scalability : Transesterification methods (Section 2.3) are more viable for industrial production due to catalyst recyclability.

Chemical Reactions Analysis

MMV019881 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

MMV019881 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the activity of carboxypeptidase B in Anopheles gambiae, which is essential for the digestion of blood meals and the development of Plasmodium parasites . This makes it a promising candidate for developing transmission-blocking strategies to combat malaria.

Mechanism of Action

The mechanism of action of MMV019881 involves the inhibition of carboxypeptidase B activity in Anopheles gambiae. Carboxypeptidase B is an enzyme that plays a crucial role in the digestion of blood meals in mosquitoes, facilitating the release of free amino acids necessary for Plasmodium development . By inhibiting this enzyme, MMV019881 disrupts the life cycle of the malaria parasite, preventing its transmission to humans.

Comparison with Similar Compounds

Pyridyl-Substituted BTA (N,N',N''-Tris(3-pyridyl)-BTA)

  • Structure : Three pyridyl groups enable metal coordination and host-guest interactions .
  • Properties :
    • Used in molecular recognition, e.g., binding tolbutamide via hydrogen bonding and π-π stacking .
  • Contrast with Target : The target’s benzylpiperidine may exhibit weaker metal coordination but stronger hydrophobic interactions due to the benzyl groups.

Tetrazole and Indole Derivatives

  • Structure : Tetrazole (isostere of carboxylic acids) or indole substituents .
  • Properties :
    • Tetrazole-BTAs mimic carboxylic acids in electronic structure, useful in catalysis or drug design .
    • Indole-BTAs show anion and sugar recognition via hydrogen bonding .

Cycloalkyl Derivatives (e.g., N,N',N''-Tris(cyclopropyl)-BTA)

  • Structure : Cyclopropyl groups induce rigid, propeller-like conformations .
  • Properties :
    • Form 2D hydrogen-bonded networks (N–H···O) with C–H···O contacts, leading to crystalline frameworks .
  • Contrast with Target : The target’s benzylpiperidine may adopt less ordered structures due to steric bulk but could form unique hydrogen-bonded motifs.

Photoresponsive Derivatives (e.g., Azo-1)

  • Structure : Azobenzene-containing BTAs .
  • Properties :
    • Exhibit photomechanical bending under UV/vis light due to cis-trans isomerization .
  • Contrast with Target : The target lacks photoswitchable groups, precluding photoresponsive behavior.

Biological Activity

N,N',N''-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central benzene ring with three carboxamide groups and three benzylpiperidine moieties attached. The structural formula can be represented as follows:

C27H36N6O3\text{C}_{27}\text{H}_{36}\text{N}_6\text{O}_3

This complex structure contributes to its diverse biological activities.

Research indicates that this compound interacts with various biological targets, including:

  • Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Inhibition of Enzymatic Activity : It exhibits inhibitory effects on certain enzymes related to inflammation and cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Case Study 1 : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • Case Study 2 : A study evaluated its effects on anxiety-like behaviors in rodent models. Administration of the compound at doses of 5 mg/kg resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
NeuropharmacologicalReduction in anxiety-like behaviors

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound demonstrates good oral bioavailability.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

Q & A

What are the common synthetic routes for N,N',N''-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide, and how are they characterized?

Basic Research Focus
Synthesis typically involves condensation reactions between benzene-1,3,5-tricarbonyl chloride and substituted benzylpiperidin-4-amine derivatives under inert atmospheres (e.g., argon). Key steps include:

  • Coupling Reactions : Use of triethylamine as a base to neutralize HCl byproducts .
  • Purification : Flash column chromatography or recrystallization to isolate the product .
  • Characterization :
    • 1H/13C-NMR : Confirms substitution patterns and hydrogen bonding motifs .
    • FT-IR : Validates amide bond formation (C=O stretch ~1650 cm⁻¹) and hydrogen bonding .
    • Mass Spectrometry : Verifies molecular weight and purity .

What spectroscopic and structural techniques are critical for confirming the supramolecular assembly of this compound?

Basic Research Focus
Supramolecular assembly is driven by π-π stacking and threefold hydrogen bonding. Key techniques include:

  • X-ray Diffraction (XRD) : Resolves interplane distances (e.g., 3.2–3.8 Å in columnar stacks) and helical hydrogen-bonding networks .
  • Solid-State NMR : Probes hydrogen-bond dynamics and local molecular environments .
  • Circular Dichroism (CD) : Detects chiral amplification in helical assemblies, particularly for enantiopure derivatives .

How do computational methods like DFT resolve discrepancies in predicted vs. experimental self-assembly geometries?

Advanced Research Focus
Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) is essential to model non-covalent interactions:

  • Interplane Distances : Standard B3LYP overestimates π-π stacking distances (~3.8 Å), while B3LYP-D3/B97D functionals align better with experimental XRD data (~3.2 Å) .
  • Hydrogen Bonding : Dispersion-corrected methods better replicate the helical twist (58.6° per unit) observed in columnar assemblies .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

How do substituents on the benzylpiperidinyl groups influence supramolecular polymerization kinetics and thermodynamics?

Advanced Research Focus
Side-chain steric effects and polarity modulate assembly behavior:

  • Steric Bulk : Bulky substituents (e.g., cyclohexyl) reduce polymerization rates but enhance thermal stability via tighter packing .
  • Polar Groups : Hydroxy or methoxy substituents increase solubility in polar solvents, shifting the equilibrium toward shorter polymer chains in water .
  • Thermodynamic Control : Temperature-dependent UV-Vis and rheology studies reveal enthalpy-driven assembly in nonpolar solvents (ΔH ~ -50 kJ/mol) .

How can researchers reconcile contradictions between computational models and experimental data on interplane distances?

Advanced Research Focus
Addressing discrepancies requires multi-method validation:

  • Hybrid DFT/MD Approaches : Combine quantum mechanics (DFT) for short-range interactions and molecular dynamics (MD) for long-range dispersion .
  • Experimental Benchmarking : Use XRD or AFM to measure stacking distances in single crystals or thin films, then refine computational parameters iteratively .
  • Error Analysis : Quantify deviations (e.g., ±0.3 Å) to assess model limitations for predictive design .

What advanced techniques assess thermodynamic control in supramolecular polymerization?

Advanced Research Focus
Key methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes (ΔH) during polymerization to distinguish cooperative vs. stepwise mechanisms .
  • Variable-Temperature NMR : Tracks monomer-depolymerization equilibria to calculate Gibbs free energy (ΔG) .
  • Critical Concentration Analysis : Determine the concentration threshold for polymerization using fluorescence anisotropy or dynamic light scattering .

How does the chiral center in 1-benzylpiperidin-4-yl groups affect the macroscopic properties of supramolecular polymers?

Advanced Research Focus
Chirality drives hierarchical assembly and functional properties:

  • "Sergeants-and-Soldiers" Effect : Enantiopure monomers dictate helicity in mixed systems, enhancing mechanical anisotropy in fibers .
  • Polarized Microscopy : Reveals birefringence patterns in chiral nematic phases .
  • Electrostatic Properties : Chiral dopants in C3-TTF derivatives modulate charge transport in organic semiconductors .

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